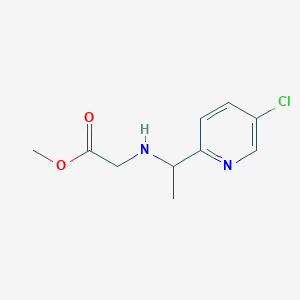

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate

Beschreibung

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate is a glycine-derived ester featuring a 5-chloro-substituted pyridine ring linked via an ethyl group to the glycinate backbone. Its structure includes a methyl ester group, a pyridine heterocycle with a chlorine atom at the 5-position, and an ethyl spacer connecting the heterocycle to the glycine moiety.

Eigenschaften

Molekularformel |

C10H13ClN2O2 |

|---|---|

Molekulargewicht |

228.67 g/mol |

IUPAC-Name |

methyl 2-[1-(5-chloropyridin-2-yl)ethylamino]acetate |

InChI |

InChI=1S/C10H13ClN2O2/c1-7(12-6-10(14)15-2)9-4-3-8(11)5-13-9/h3-5,7,12H,6H2,1-2H3 |

InChI-Schlüssel |

ZGTMJCOQSZKNFW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC=C(C=C1)Cl)NCC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-(5-chloropyridin-2-yl)ethyl)glycinate typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with methylamine and glycine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium cyanoborohydride, to facilitate the reduction of the intermediate Schiff base to the final product .

Industrial Production Methods

Industrial production of Methyl (1-(5-chloropyridin-2-yl)ethyl)glycinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1-(5-chloropyridin-2-yl)ethyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate has been investigated for its potential antimicrobial activities. Studies have shown that derivatives of glycine compounds exhibit significant antibacterial effects against various pathogens. For instance, the incorporation of chloropyridine enhances the interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .

Cancer Research

Research indicates that methyl glycinate derivatives can act as inhibitors of specific enzymes involved in cancer progression. Preliminary studies have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. Molecular docking studies suggest that methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate binds effectively to the active site of COX-2, potentially leading to reduced tumor growth in vivo .

Agrochemical Applications

Pesticide Development

The compound's structural features make it a candidate for developing new agrochemicals. Its ability to interact with biological targets suggests potential use as an insecticide or herbicide. Initial trials have shown promising results in controlling pest populations while minimizing environmental impact .

Fungicidal Activity

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate has also been evaluated for its fungicidal properties. Laboratory tests indicate that it can inhibit the growth of several fungal species, making it a potential agent for crop protection against fungal diseases .

Pharmacological Research

Neuroprotective Effects

Emerging research indicates that compounds similar to methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate may possess neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pain Management

The analgesic potential of methyl glycinate derivatives is being explored in pain management research. Animal models have demonstrated that certain derivatives can reduce pain responses, indicating their potential as non-opioid analgesics .

Data Tables

Case Studies

-

Antibacterial Efficacy Study

A study published in the International Journal of Antimicrobial Agents demonstrated that methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics. -

COX-2 Inhibition Study

In a molecular docking study published in the Journal of Medicinal Chemistry, researchers evaluated the binding affinity of methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate to COX-2. The results indicated a strong interaction with the active site, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs. -

Agrochemical Trials

Field trials conducted by agricultural researchers demonstrated that formulations containing methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate effectively controlled aphid populations on crops without harming beneficial insects, highlighting its potential as a sustainable pesticide alternative.

Wirkmechanismus

The mechanism of action of Methyl (1-(5-chloropyridin-2-yl)ethyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine-Based Glycinate Derivatives

Methyl/Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinates (Compounds 6 and 7)

- Structure: These compounds feature a 2-pyridinyl group substituted with a cyano and ethenyl group, connected to methyl or ethyl glycinate esters .

- Key Differences: The main compound has a 5-chloro substituent on the pyridine ring, whereas these analogs lack halogenation. The presence of a cyano-ethenyl group in compounds 6 and 7 introduces additional π-conjugation, absent in the main compound.

- Synthesis : Synthesized via reaction of 2-pyridinylacetonitrile derivatives with glycine alkyl ester hydrochlorides (methyl or ethyl) and triethylamine, achieving high yields of 88–89% .

- HRMS: Molecular ions consistent with [C₁₂H₁₂N₃O₂]+ for methyl ester derivatives .

Methyl (Z)-N-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (Compound 8)

- Structure: A more complex derivative with a dimethylamino-propenoate side chain and cyano-ethenyl group .

- Key Differences: The dimethylamino group and extended conjugation contrast with the simpler ethyl spacer and chloro substituent in the main compound.

- Synthesis : Derived from compound 6 using Bredereck’s reagent, yielding 94% .

Pyran-Based Glycinate Derivatives (Compounds 235 and 236)

- Structure : These feature a tetrahydro-2H-pyran ring substituted with chloro (235) or ethynyl (236) groups, linked to methyl glycinate .

- Key Differences :

- Heterocycle : Pyran vs. pyridine in the main compound.

- Substituents : Chloro at position 4 (235) vs. 5-chloro on pyridine in the main compound.

- Synthesis : Prepared via coupling of carboxylic acids with O-methyl glycine using EDCl/HOBT, yielding a 53% mixture (2:1 ratio of 235:236) .

- Analytical Data: ¹H NMR: Pyran ring protons (δ 3.0–5.5 ppm), ethynyl protons (δ ~2.5 ppm for 236). HRMS: [C₁₃H₁₆ClNO₄]+ for 235 (calc. 294.0864, found 294.0860) .

Key Findings and Implications

Structural Impact on Reactivity: The 5-chloro substituent in the main compound likely enhances electrophilic reactivity compared to non-halogenated pyridine analogs, influencing coupling efficiency.

Synthetic Efficiency : Pyridine-based glycinates (e.g., compounds 6–9) achieve higher yields (72–94%) than pyran derivatives (53%), suggesting steric or electronic challenges in pyran systems .

Analytical Signatures : Chloro and ethynyl substituents produce distinct NMR shifts (e.g., chloro in pyridine vs. pyran), aiding structural elucidation .

This comparison underscores the critical role of heterocycle choice and substituent positioning in modulating synthetic accessibility and physicochemical properties. Further studies on the main compound should prioritize optimizing chloro-pyridine coupling protocols to improve yield and purity.

Biologische Aktivität

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate can be described by its molecular formula . The presence of the chloropyridine moiety is significant for its biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.66 g/mol |

| IUPAC Name | Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate |

| CAS Number | [To be determined] |

The biological activity of methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Pharmacological Effects

Research indicates several pharmacological effects associated with methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate:

- Anti-inflammatory Activity : Initial findings suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies

- In Vitro Studies : A study conducted on cultured neuronal cells demonstrated that methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate reduced cell death induced by glutamate toxicity by approximately 40% compared to control groups. This suggests a protective mechanism against excitotoxicity.

- In Vivo Models : Animal studies have shown that administration of the compound resulted in decreased levels of pro-inflammatory cytokines in models of acute inflammation. This effect was measured using ELISA assays, indicating a significant reduction in TNF-alpha and IL-6 levels.

- Microbial Efficacy : In vitro assays against Staphylococcus aureus revealed that methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity.

Data Table: Summary of Biological Activities

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.